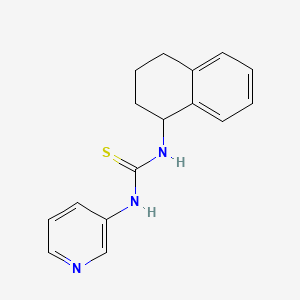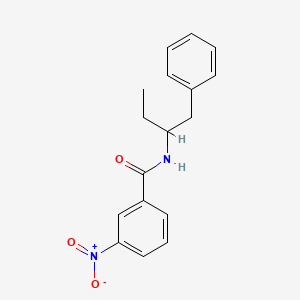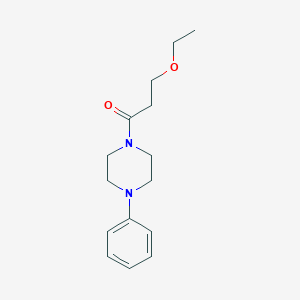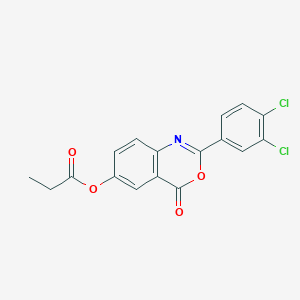
1-(pyridin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea
Vue d'ensemble
Description
N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea: is an organic compound that features a thiourea functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The structure consists of a pyridine ring and a tetrahydronaphthalene moiety connected through a thiourea linkage.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as gsk j4, have been found to inhibit histone lysine demethylase (kdm) . KDMs are enzymes that remove methyl groups from lysine residues on histones, which can affect gene expression.
Mode of Action
Similar compounds like gsk j4 have been shown to block the demethylation of histone h3k27 . This suggests that N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea might interact with its targets by inhibiting their enzymatic activity, leading to changes in gene expression.
Biochemical Pathways
The inhibition of kdms, as seen with similar compounds, can affect various cellular processes, including cell differentiation, proliferation, and survival, by altering the transcriptional activity of genes .
Result of Action
The inhibition of kdms can lead to changes in gene expression, which can subsequently affect various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea typically involves the reaction of 3-aminopyridine with 1,2,3,4-tetrahydro-1-naphthyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiourea group.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain proteases and kinases.
Medicine: The compound is explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. It is also studied for its ability to cross the blood-brain barrier, making it a candidate for neurological drug development.
Industry: In the material science industry, the compound is used in the synthesis of polymers and as a stabilizer in certain formulations.
Comparaison Avec Des Composés Similaires
- N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)guanidine
- N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)carbamate
Comparison:
- N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is unique due to the presence of the sulfur atom in the thiourea group, which can engage in different types of chemical interactions compared to oxygen or nitrogen in similar compounds.
- The thiourea derivative generally exhibits higher binding affinity to certain enzymes and receptors due to the additional hydrogen bonding capabilities of the sulfur atom.
- Compared to urea and guanidine derivatives, the thiourea compound may show different pharmacokinetic properties, such as better membrane permeability and metabolic stability.
Propriétés
IUPAC Name |
1-pyridin-3-yl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c20-16(18-13-7-4-10-17-11-13)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-2,4-5,7-8,10-11,15H,3,6,9H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAOPGRTXZCXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=S)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-acetyl-4-piperidinyl)oxy]-N-isopropyl-3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4196334.png)

![4-ethyl-N-(3-methyl-1-oxo-1-{[3-(trifluoromethyl)phenyl]amino}butan-2-yl)benzamide](/img/structure/B4196348.png)


![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4196368.png)
![1-benzyl-3-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4196374.png)
![N-(3-bromo-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4196381.png)
![2-(2-naphthylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4196387.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B4196389.png)
![2-[2-(morpholin-4-yl)ethyl]-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4196396.png)
![2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide](/img/structure/B4196401.png)
![4-[allyl(methylsulfonyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4196408.png)

